molecular formula C16H16N2O3 B4834849 N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide

N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide

Cat. No. B4834849
M. Wt: 284.31 g/mol
InChI Key: KTDFAQNLRNGSLI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide, also known as EBH, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. EBH is a hydrazone derivative of 2,5-dihydroxybenzoic acid, which has been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide is not fully understood. It has been proposed that N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has also been reported to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to scavenge free radicals, reduce inflammation, and inhibit cancer cell proliferation. In addition, N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has also been reported to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.

Advantages and Limitations for Lab Experiments

N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess low toxicity and high selectivity for cancer cells. However, there are also some limitations for lab experiments with N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide. It has poor solubility in water, which can limit its bioavailability in vivo. In addition, the mechanism of action of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide. First, more studies are needed to elucidate the mechanism of action of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide and its interactions with various signaling pathways. Second, the pharmacokinetics and pharmacodynamics of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide need to be further investigated to optimize its therapeutic potential. Third, the potential applications of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide in various diseases, including cancer, diabetes, and cardiovascular diseases, need to be explored in more detail. Fourth, the development of novel derivatives of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide with improved bioavailability and selectivity is a promising direction for future research.
Conclusion:
In conclusion, N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis method of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide is relatively simple, and it has several advantages for lab experiments. However, there are also some limitations for lab experiments with N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide, including its poor solubility in water and the lack of understanding of its mechanism of action. Further research is needed to fully explore the potential applications of N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide in various fields of scientific research.

Scientific Research Applications

N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has also been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, N'-(4-ethylbenzylidene)-2,5-dihydroxybenzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-11-3-5-12(6-4-11)10-17-18-16(21)14-9-13(19)7-8-15(14)20/h3-10,19-20H,2H2,1H3,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDFAQNLRNGSLI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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